([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6
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Overview
Description
The compound [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 is a cyclometalated iridium(III) complex. It is known for its application in visible-light mediated photocatalytic organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 involves the reaction of iridium precursors with ligands such as 5,5’-bis(trifluoromethyl)-2,2’-bipyridine and 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl. The reaction is typically carried out under controlled conditions, often involving heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment such as photoreactors may be employed to facilitate the photocatalytic processes .
Chemical Reactions Analysis
Types of Reactions
[Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The complex can be involved in substitution reactions, where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include arylsulfonylacetamides for alkene aminoarylation and other bifunctional reagents. Conditions often involve the use of visible light to activate the photocatalyst, with specific wavelengths such as 460 nm being effective .
Major Products
The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
[Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 has a wide range of scientific research applications, including:
Chemistry: Used as a photocatalyst in organic transformations, enabling the synthesis of complex molecules.
Medicine: Investigated for its potential use in photodynamic therapy and other medical applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 involves the absorption of visible light, which activates the iridium complex. This activation facilitates electron transfer processes, enabling the compound to participate in various chemical reactions. The molecular targets and pathways involved include proton-coupled electron transfer and other photochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclometalated iridium(III) complexes such as:
- (Ir[dF(CF3)ppy]2(dtbpy))PF6
- [Ir(dFCF3ppy)2-(5,5’-dCF3bpy)]PF6
Uniqueness
What sets [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 apart is its high efficiency in visible-light mediated photocatalytic reactions and its ability to facilitate remote C-H bond alkylation and alkene aminoarylation. This makes it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C36H16F22IrN4P-3 |
---|---|
Molecular Weight |
1145.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |
InChI Key |
SINUCIVVYWOEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
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